
Tylvalosin
Übersicht
Beschreibung
Tylvalosin is a macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness against bacterial infections, particularly those caused by Mycoplasma species. This compound is often used in swine and poultry to treat respiratory and enteric infections. The compound is marketed under the brand name Aivlosin and is available in various formulations, including oral powder and granules for drinking water .
Vorbereitungsmethoden
Tylvalosin can be synthesized through both chemical synthesis and biotransformation. The most common method involves the bioconversion of tylosin using the bacterium Streptomyces thermotolerans. The process includes fermentation, followed by acid and alkali recrystallization to obtain crude this compound. High-purity this compound is then achieved through silica gel column chromatography . Industrial production methods typically involve large-scale fermentation and purification processes to ensure the compound’s high yield and purity.
Analyse Chemischer Reaktionen
Tylvalosin undergoes various chemical reactions, including acetylation and acylation. The compound is the 3-OH acetylated and 4-OH isoamyl acylated derivative of tylosin. Common reagents used in these reactions include acetic anhydride and isoamyl chloride. The major products formed from these reactions are this compound and its intermediates, which are further purified to achieve the final product .
Wissenschaftliche Forschungsanwendungen
Tylvalosin is a veterinary macrolide antibiotic used in poultry and swine to control respiratory and enteric bacterial infections . It is derived from tylosin through modification of 3-acetyl-4′-isovaleryl (acetylisovaleryltylosin tartrate) . The trade name for this compound is Aivlosin® .
Antimicrobial Applications
This compound is effective against Mycoplasma species, some isolates of Brachyspira pilosicoli, Brachyspira hyodysenteriae, and some anaerobes like Clostridium and Bacteroides species .
- Swine this compound is used to treat porcine proliferative enteritis, swine enzootic pneumonia, and swine dysentery .
- Poultry this compound is used to control respiratory (Mycoplasma species and Ornithobacterium rhinotracheale) and enteric (Clostridium perfringens) bacterial infections .
This compound has better intracellular penetration and accumulation inside respiratory and gut epithelial cells, as well as phagocytic cells, compared to tylosin . A dosage of 25 mg/kg body weight, given orally each day, is recommended to keep efficient plasma levels above the minimum inhibitory concentration (MIC) for most susceptible microorganisms in broiler turkeys .
Anti-Inflammatory and Immunomodulating Properties
This compound exhibits anti-inflammatory properties by suppressing NF-κB, a transcription factor that leads to the synthesis of pro-inflammatory mediators such as CXCL-8 (IL-8) . It can alleviate acute lung damage .
- This compound promotes neutrophil apoptosis and efferocytosis and inhibits pro-inflammatory LTB4 production while inducing the synthesis of LXA4 and RvD1 independently of its antimicrobial actions .
- It induces apoptosis in neutrophils and monocyte-derived macrophages in a concentration- and time-dependent manner and promotes efferocytosis .
- This compound inhibits the production of pro-inflammatory mediators such as LTB4 in neutrophils, and CXCL-8 and IL-1α in LPS-stimulated macrophages .
- It can attenuate piglet lung scores with improved growth performance and normal rectal temperature in piglet model induced by PRRSV .
- This compound treatment markedly decreased IL-8, IL-6, IL-1β, PGE2, TNF-α, and NO levels in vitro and in vivo .
Antiviral Applications
This compound has therapeutic efficacy against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection in vitro and in vivo .
- This compound treatment can significantly repress the increase in body temperature caused by PRRSV infection .
- It significantly alleviates lung lesions caused by PRRSV strains .
- The virus load in the sera and organ tissues of TVN-treated pigs was significantly lower than in untreated pigs .
Pharmacokinetics in Broiler Turkeys
Wirkmechanismus
Tylvalosin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 23S rRNA of the 50S ribosomal subunit, thereby blocking the elongation of the peptide chain. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .
Vergleich Mit ähnlichen Verbindungen
Tylvalosin is similar to other macrolide antibiotics such as tylosin and erythromycin. it has unique modifications, including acetylation and acylation, which enhance its antibacterial activity and stability. This compound has a broader spectrum of activity against Mycoplasma species compared to tylosin and is more effective in treating certain bacterial infections . Other similar compounds include azithromycin and clarithromycin, which are also macrolides but are primarily used in human medicine.
Biologische Aktivität
Tylvalosin is a third-generation macrolide antibiotic, derived from tylosin, primarily used in veterinary medicine for its broad-spectrum antimicrobial properties. Recent studies have highlighted its diverse biological activities beyond mere antimicrobial effects, particularly its anti-inflammatory and immunomodulatory properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Antimicrobial Activity : Effective against various pathogens, particularly Mycoplasma species.
- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines and mediators.
- Immunomodulatory Effects : Alters immune cell function and promotes apoptosis in neutrophils and macrophages.
Anti-inflammatory Properties
This compound has been shown to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and piglets infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this compound treatment resulted in:
- Decreased Levels of Pro-inflammatory Cytokines : Significant reductions in IL-6, IL-8, TNF-α, and other inflammatory markers were observed post-treatment .
- Reduction in Reactive Oxygen Species (ROS) : this compound mitigated ROS production and lipid peroxidation in lung tissues of mice subjected to acute lung injury models .
Apoptosis Induction
This compound induces apoptosis in porcine neutrophils and macrophages in a concentration- and time-dependent manner. This effect is associated with increased levels of cleaved caspase-3, indicating activation of apoptotic pathways . Furthermore, this compound enhances efferocytosis—the process by which macrophages clear apoptotic cells—without affecting phagocytosis of other particles .
Study on PRRSV Infection
In a dual challenge study involving piglets, this compound significantly improved health outcomes by reducing disease severity and enhancing growth performance. Key findings included:
- Cytokine Levels : this compound-treated piglets showed lower serum levels of IL-1β, IL-6, IL-8, and TNFα compared to untreated controls .
- Survival Rates : All piglets from this compound-treated sows were PRRSV negative at weaning compared to 33.3% positivity in untreated groups .
Combination Therapy with Poria cocos
A study explored the efficacy of combining this compound with Poria cocos polysaccharides (PCP) against PRRSV. The combination therapy demonstrated enhanced antiviral effects and reduced inflammatory responses compared to either treatment alone .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Eigenschaften
CAS-Nummer |
63409-12-1 |
---|---|
Molekularformel |
C53H87NO19 |
Molekulargewicht |
1042.3 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17-,28-22-/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1 |
InChI-Schlüssel |
KCJJINQANFZSAM-ADGRHPCQSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Aussehen |
Solid powder |
Siedepunkt |
1005.4±65.0 °C(Predicted) |
Key on ui other cas no. |
63409-12-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aivlosin, Tylvalosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tylvalosin?
A1: this compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , , , ] It binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis. []
Q2: Does this compound have any effects beyond its antibacterial properties?
A2: Research suggests this compound may possess anti-inflammatory and pro-resolution properties in addition to its antimicrobial activity. [] Studies in porcine leukocytes show that it can induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of inflammatory cytokines and lipid mediators. [] For example, this compound increased the release of pro-resolving Lipoxin A4 and Resolvin D1 while inhibiting the production of pro-inflammatory Leukotriene B4 in stimulated porcine neutrophils. []
Q3: How does this compound impact the immune response during PRRSV vaccination?
A3: Studies indicate that administering this compound to piglets during immunization with an inactivated PRRSV vaccine can improve their immune response. [] This includes attenuating the increase in total white blood cells, inducing an increase in monocyte counts, and attenuating the inflammatory response induced by the vaccine. [] Furthermore, it was observed to increase interferon-gamma (IFN-γ) expression and attenuate the reduction of CD8+ T cells. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as a macrolide antibiotic derived from tylosin. [, , , ] A search in chemical databases would be needed to retrieve this information.
Q5: Does infection status influence this compound pharmacokinetics?
A6: Yes, research in chickens suggests that Mycoplasma gallisepticum infection can alter this compound pharmacokinetics. [] Infected chickens showed decreased serum concentrations, increased elimination rates, and higher bioavailability compared to healthy chickens, highlighting the importance of dose adjustments during active infection. []
Q6: What factors can contribute to variation in this compound absorption in chickens?
A7: The type of catheter used for oral administration can significantly impact this compound absorption in chickens. [] Studies using flexible and rigid catheters demonstrated differences in plasma kinetics, highlighting the importance of standardized administration techniques in pharmacokinetic studies. []
Q7: What diseases caused by Mycoplasma species has this compound been shown to be effective against in swine?
A8: this compound has demonstrated efficacy in controlling Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia, in pigs. [, , , ] Additionally, it has been shown to be effective against Mycoplasma hyorhinis infections. []
Q8: Can this compound be used to control Clostridium infections in poultry?
A9: Studies suggest that low-dose this compound can effectively control Clostridium colonization in the cecum of broiler chickens, leading to improvements in productive performance such as weight gain and feed conversion rate. []
Q9: Is there evidence of developing resistance to this compound?
A12: Yes, despite its relatively recent introduction, studies have reported the emergence of reduced susceptibility and resistance to this compound in Brachyspira hyodysenteriae isolates. [, , , ] This highlights the importance of monitoring antimicrobial resistance patterns and implementing strategies to mitigate resistance development.
Q10: Does this compound exhibit cross-resistance with other antimicrobial classes?
A13: While this compound showed good efficacy against M. hyopneumoniae in a study, one isolate displayed high MICs for macrolides, lincomycin, and this compound, suggesting potential cross-resistance within these classes. [] This highlights the need for further investigation into cross-resistance mechanisms.
Q11: What analytical techniques are used to quantify this compound in biological samples?
A14: Several analytical methods have been employed for this compound quantification, including microbiological assays, high-performance liquid chromatography (HPLC), and ultra-high liquid chromatography with ultraviolet detection. [, , , , , ] The choice of method depends on factors such as sensitivity, sample matrix, and available resources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.